tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate: is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is notable for its unique structure, which includes a piperidine ring, a triazole ring, and a dioxaborolane moiety. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.
Preparation Methods
The synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biological molecules, making it a useful tool in the study of enzyme inhibition and protein-ligand interactions . The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate stands out due to its unique combination of structural features. Similar compounds include:
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity
Properties
Molecular Formula |
C18H31BN4O4 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H31BN4O4/c1-16(2,3)25-15(24)22-10-8-13(9-11-22)23-20-12-14(21-23)19-26-17(4,5)18(6,7)27-19/h12-13H,8-11H2,1-7H3 |
InChI Key |
NETVBGZAQGKRGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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